[1-(4-Fluorophenyl)cyclobutyl]methanamine
Description
Significance of Cyclobutane (B1203170) Scaffolds in Modern Chemical Synthesis
Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable scaffolds in contemporary organic synthesis. nih.govlifechemicals.com Their rigid, three-dimensional structures offer a level of conformational restriction that is highly sought after in the design of bioactive molecules and advanced materials. lifechemicals.com This rigidity can pre-organize appended functional groups in a well-defined spatial arrangement, leading to enhanced selectivity and potency in biological interactions.
The strain energy of the cyclobutane ring, approximately 26.3 kcal/mol, also imparts unique reactivity, making it a versatile intermediate for a variety of chemical transformations, including ring-opening and ring-expansion reactions. nih.gov In medicinal chemistry, the incorporation of a cyclobutane moiety can improve a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov
Strategic Importance of Fluorinated Motifs in Organic Compounds
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. nih.govsci-hub.box The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence the physicochemical and biological properties of a compound. sci-hub.box
Some of the key advantages of incorporating fluorine include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. sci-hub.box
Increased Binding Affinity: Fluorine and fluorinated groups can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity and potency.
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a molecule's solubility and transport properties. nih.gov
Improved Membrane Permeability: The strategic placement of fluorine can enhance a molecule's lipophilicity, facilitating its passage across biological membranes. nih.gov
Overview of Amine Functionalities in Complex Molecule Construction
The amine functional group is one of the most ubiquitous and versatile functionalities in organic chemistry. Primary amines, such as the methanamine group in the target molecule, serve as crucial building blocks and intermediates in the synthesis of a vast array of complex molecules. They can act as nucleophiles, bases, and directing groups in a multitude of chemical reactions.
The presence of an amine group is a common feature in pharmaceuticals, agrochemicals, and functional materials. It is a key component of amino acids, the building blocks of proteins, and many neurotransmitters. The ability to readily modify the amine group through reactions such as alkylation, acylation, and sulfonylation provides a convenient handle for the late-stage functionalization of complex molecules, allowing for the fine-tuning of their properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFIUHZHMLAERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017462-08-6 | |
| Record name | [1-(4-fluorophenyl)cyclobutyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing 1 4 Fluorophenyl Cyclobutyl Methanamine Within Current Research Frontiers
Strategies for Cyclobutane Ring Construction Pertaining to the Compound
[2+2] Cycloaddition Approaches for Cyclobutylamine (B51885) Formation
The [2+2] cycloaddition, a reaction between two alkene moieties, stands as one of the most prevalent methods for assembling cyclobutane rings. acs.org This approach can be initiated through photochemical, thermal, or catalytic means.
Photochemical [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutane rings and is often employed in the total synthesis of natural products containing this motif. baranlab.orgnih.gov This method involves the direct excitation of an alkene to an excited state, which then reacts with a ground-state alkene to form the cyclobutane ring. nih.gov The reaction can proceed through the excitation of one of the reacting alkenes, or through the use of a photosensitizer. baranlab.org Common sensitizers like acetone (B3395972) and benzophenone (B1666685) are used to populate the triplet state of the alkene, which then undergoes ring closure via a 1,4-diradical intermediate. baranlab.org
While orbital symmetry allows for the photochemically induced cycloaddition, a challenge lies in the fact that isolated alkenes possess chromophores that are not readily accessible for excitation by conventional light sources. acs.org Despite this, photochemical [2+2] cycloadditions have been successfully applied in the synthesis of complex molecules. researchgate.net For instance, the intramolecular [2+2] photocycloaddition of diolefins has been shown to produce cyclobutane products in high yields. acs.org
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| Alkene | Alkene | hv (light), optional photosensitizer (e.g., acetone) | Cyclobutane | Proceeds via an excited state; can be intra- or intermolecular. baranlab.org |
| Diolefin | - | hv (light) | Bicyclic cyclobutane | Intramolecular reaction leading to fused ring systems. acs.org |
This table provides a generalized overview of photochemical [2+2] cycloadditions.
Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry considerations and often proceed through intermediates that can lead to a loss of stereochemistry. acs.org However, the use of catalysts, particularly Lewis acids, can promote these reactions, offering improved reactivity and stereoselectivity. nih.gov Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes have been developed, proceeding through a concerted, asynchronous mechanism that allows for stereochemical control. nih.gov
For example, a combined Lewis acid system of In(tfacac)3-TMSBr has been shown to catalyze the selective [2+2] cycloaddition of aryl alkynes and acrylates to synthesize cyclobutenes, which can be subsequently converted to cyclobutanes. organic-chemistry.org Furthermore, chiral titanium complexes have been utilized as catalysts in enantioselective [2+2] cycloadditions to produce enantiomerically pure cycloadducts. acs.org Recent developments have also demonstrated a modular "cycloaddition/ring-opening" strategy using bicyclo[1.1.0]butanes and triazinanes with Lewis acid catalysis to produce syn-diastereoselective cyclobutylamines. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |
| Allenoate | Alkene | Chiral oxazaborolidine | Enantioenriched cyclobutane | Catalytic and enantioselective. nih.gov |
| Aryl alkyne | Acrylate | In(tfacac)3-TMSBr | Cyclobutene (B1205218) (convertible to cyclobutane) | High chemo- and stereoselectivity. organic-chemistry.org |
| Bicyclo[1.1.0]butane | Triazinane | Lewis Acid | syn-Cyclobutylamine | Modular and diastereoselective. acs.org |
This table highlights examples of thermal and catalytic [2+2] cycloaddition reactions.
The reaction of enamines with electrophilic alkenes provides a thermal route to cyclobutane derivatives. nih.gov This type of [2+2] cycloaddition controls the regiochemistry and avoids the formation of homodimers. nih.gov The diastereoselectivity is often governed by the reversibility of the initial Michael addition, leading to the thermodynamically more stable trans-substituted cyclobutane. nih.gov
Ketenes and keteniminium salts are also valuable partners in [2+2] cycloadditions with alkenes to form cyclobutanones and cyclobutylamines, respectively. nih.govkib.ac.cn These reactions are often stereoselective. kib.ac.cn For instance, the intermolecular [2+2] thermal cycloaddition between an alkene and a keteniminium salt can produce a substituted cyclobutane in a single step. nih.gov The resulting cyclobutaniminium salt can then be isomerized to a cyclic enamine and further functionalized. researchgate.net
| Reactant 1 | Reactant 2 | Product | Key Features |
| Enamine | Electron-deficient alkene | Substituted cyclobutane | Thermal, regioselective, and often diastereoselective. nih.gov |
| Ketene (B1206846)/Keteniminium salt | Alkene | Cyclobutanone (B123998)/Cyclobutylamine | Stereoselective formation of functionalized cyclobutanes. nih.govkib.ac.cn |
This table summarizes enamine and ketene cycloaddition strategies for cyclobutane synthesis.
Ring Contraction Methodologies for Cyclobutane Synthesis
An alternative approach to constructing the cyclobutane ring involves the contraction of a larger, more readily available ring system. researchgate.net This strategy can be particularly useful for accessing highly substituted or strained cyclobutanes. researchgate.netnih.gov
The Wolff rearrangement is a key reaction used in ring-contraction strategies. wikipedia.org This reaction involves the conversion of an α-diazocarbonyl compound into a ketene, which can then be trapped to form a variety of products. wikipedia.orgorganic-chemistry.org When the α-diazo ketone is cyclic, the Wolff rearrangement results in a ring-contracted product. wikipedia.org For example, this method has been used to contract cyclopentanones to cyclobutanes. wikipedia.org A key feature of this approach is the stereochemical retention of the migrating group. wikipedia.org The rearrangement can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) oxide being a commonly used catalyst. wikipedia.org The resulting ketene intermediate can be trapped with various nucleophiles or undergo [2+2] cycloaddition reactions. wikipedia.org
| Starting Material | Key Reagent | Intermediate | Product | Key Features |
| Cyclic α-diazo ketone | Heat, light, or metal catalyst (e.g., Ag₂O) | Ketene | Ring-contracted carboxylic acid derivative or cycloadduct | Stereochemical retention of the migrating group. wikipedia.org |
| Cyclopentanone derivative | - | α-diazocyclopentanone | Cyclobutane derivative | Useful for creating strained ring systems. wikipedia.org |
This table illustrates the application of the Wolff rearrangement in ring contraction for cyclobutane synthesis.
Pinacol-Type Rearrangements and Oxidative Contractions
Pinacol-type rearrangements offer a classic yet effective method for constructing substituted carbocyclic rings, including cyclobutanes. This acid-catalyzed rearrangement of 1,2-diols involves the migration of a carbon-carbon bond to an adjacent carbocation, leading to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com For the synthesis of cyclobutyl systems, this can be envisioned as a ring-expansion or ring-contraction strategy, depending on the starting material. For instance, a suitably substituted cyclopentane-1,2-diol could undergo a pinacol (B44631) rearrangement to yield a cyclobutyl ketone, which can then be further functionalized. The regioselectivity of the rearrangement is a key consideration, often dictated by the relative stability of the intermediate carbocations. wikipedia.org
Oxidative ring contractions provide another avenue to cyclobutane derivatives. For example, the oxidative contraction of cyclobutene derivatives can selectively form cyclopropylketones. figshare.com While not directly forming a cyclobutane from a larger ring in this specific example, the principle of ring contraction is a valuable tool in carbocycle synthesis. A more direct approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. nih.govacs.org This method, mediated by nitrogen extrusion, proceeds through a radical pathway and allows for the stereospecific synthesis of complex cyclobutanes. nih.govacs.org
C-H Functionalization Strategies for Cyclobutane Scaffolds
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce complexity to molecular scaffolds. acs.orgbaranlab.org In the context of cyclobutane synthesis, C-H functionalization can be applied to pre-existing cyclobutane cores to install desired substituents. acs.orgnih.govresearchgate.net This approach can bypass the need for pre-functionalized starting materials and lengthy synthetic sequences.
Strategies often employ directing groups to control the site of C-H activation. For instance, an 8-aminoquinoline (B160924) directing group can facilitate the palladium-catalyzed arylation of C(sp³)–H bonds on a cyclobutane ring. researchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl groups. Catalyst-controlled C-H functionalization provides another layer of selectivity, where the choice of catalyst dictates the position of functionalization. nih.gov For example, rhodium(II) catalysts have been used to achieve regiodivergent C-H functionalization of cyclobutanes, providing access to either 1,1-disubstituted or cis-1,3-disubstituted products by simply changing the catalyst. nih.gov
Radical and Organometallic Approaches to Cyclobutane Formation
Radical and organometallic reactions offer versatile and powerful methods for the construction of cyclobutane rings. These approaches often involve the formation of carbon-carbon bonds under mild conditions and can tolerate a wide range of functional groups.
Copper Hydride-Catalyzed Hydroalkylation: Copper hydride (CuH) catalysis has been successfully employed for the enantioselective intramolecular hydroalkylation of halide-tethered styrenes to synthesize enantioenriched cyclobutanes. nih.govnih.govorganic-chemistry.org This method involves the hydrocupration of an olefin to generate an organocopper intermediate, which then undergoes intramolecular cyclization. nih.gov The use of chiral ligands allows for high levels of enantioselectivity. nih.govorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to cyclobutane formation is well-documented. Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org These reactions proceed through the formation of a palladium carbene, followed by migratory insertion and β-hydride elimination. organic-chemistry.org Furthermore, palladium-catalyzed enantioselective ring-opening/cross-coupling of cyclobutanones provides access to chiral indanones bearing C3-quaternary stereocenters. nih.gov
Below is a table summarizing some organometallic approaches to cyclobutane synthesis:
| Catalytic System | Reactants | Product Type | Key Features |
| Copper Hydride with Chiral Ligand | Halide-tethered styrenes | Enantioenriched cyclobutanes | Intramolecular hydroalkylation |
| Pd₂(dba)₃ / PPh₃ / Cs₂CO₃ | Cyclobutanone N-sulfonylhydrazones, Aryl halides | Cyclobutenes, Methylenecyclobutanes | Carbene coupling |
| Palladium Catalyst | Cyclobutanones, Aryl halides | Chiral indanones | Enantioselective ring-opening/cross-coupling |
Synthesis from Aliphatic Precursors
The construction of the cyclobutane ring from acyclic aliphatic precursors is a fundamental strategy. A common method involves the [2+2] cycloaddition of olefins. acs.orgbaranlab.org This can be achieved photochemically, often in the presence of a sensitizer (B1316253) like acetone or benzophenone to promote the formation of a triplet state diradical intermediate that closes to the cyclobutane ring. baranlab.org Transition metal-catalyzed [2+2] cycloadditions also provide a powerful alternative. baranlab.org
Radical cyclization of appropriately substituted aliphatic precursors is another effective route. For instance, photoredox-catalyzed deboronative radical addition to an electron-deficient alkene, followed by a polar 4-exo-tet cyclization with a pendant alkyl halide, can generate structurally diverse cyclobutanes. nih.gov This method benefits from mild reaction conditions and excellent functional group tolerance. nih.gov
Installation and Modification of the 4-Fluorophenyl Moiety on the Cyclobutyl Ring
Attaching the 4-fluorophenyl group to the cyclobutane core is a critical step in the synthesis of this compound. This can be achieved through various cross-coupling reactions. For example, Suzuki-Miyaura coupling of a cyclobutylboronic acid or ester with 4-fluoro-iodobenzene or a related aryl halide is a reliable method.
Alternatively, the 4-fluorophenyl group can be incorporated from the outset. For instance, a [2+2] cycloaddition between 4-fluorostyrene (B1294925) and a suitable alkene would directly generate a 1-(4-fluorophenyl)cyclobutane derivative. Another approach involves the reaction of a cyclobutanone with a 4-fluorophenyl Grignard or organolithium reagent, followed by further transformations.
Introduction and Derivatization of the Methanamine Group
The introduction of the methanamine group is typically accomplished in the later stages of the synthesis. A common precursor is a cyclobutanecarbonitrile (B1293925) or a cyclobutyl ketone.
Reduction of a 1-(4-fluorophenyl)cyclobutanecarbonitrile (B1323419) is a direct route to the target methanamine. Reagents such as lithium aluminum hydride (LAH) are effective for this transformation. chemicalbook.com
Alternatively, reductive amination of 1-(4-fluorophenyl)cyclobutanone can be employed. This involves the reaction of the ketone with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.
Stereoselective and Enantioselective Synthesis of this compound Scaffolds
Controlling the stereochemistry during the synthesis of substituted cyclobutanes is a significant challenge. Several strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.
Asymmetric catalysis plays a pivotal role in this endeavor. For example, enantioselective [2+2] cycloaddition reactions, often catalyzed by chiral Lewis acids or through organocatalysis, can set the stereochemistry of the cyclobutane ring early in the synthesis. chemistryviews.org
The enantioselective synthesis of cyclobutanes can also be achieved through the desymmetrization of prochiral cyclobutanes or the kinetic resolution of racemic mixtures. Furthermore, methods like the copper-catalyzed intramolecular hydroalkylation mentioned earlier, utilizing chiral ligands, provide excellent enantiocontrol. nih.govnih.govorganic-chemistry.org Similarly, rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition/enolate trapping sequence allows for the construction of highly substituted, enantiomerically enriched cyclobutanes. nih.gov
A summary of some stereoselective approaches is presented in the table below:
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acid / Organocatalyst | Olefin cycloaddition | Enantioselective formation of cyclobutane ring |
| Copper-Catalyzed Hydroalkylation | Copper Hydride with Chiral Ligand | Intramolecular cyclization | Enantioenriched cyclobutanes |
| Rhodium/Copper Catalysis | Rh₂(S-NTTL)₄ / Copper Catalyst | Bicyclobutanation / Homoconjugate addition | Enantiomerically enriched, highly substituted cyclobutanes |
Diastereoselective Control in Cyclobutane Formation
While the synthesis of this compound itself does not involve the creation of diastereomers if the starting materials are achiral, the principles of diastereoselective control are crucial when synthesizing more complex, substituted cyclobutane systems. Diastereoselectivity in cyclobutane formation can be achieved through various strategies, often relying on steric hindrance or catalyst control to favor the formation of one diastereomer over another.
One notable method involves the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. By selecting either a Cu(I) or Cu(II) catalytic system, it is possible to achieve either α- or β'-selective nucleophilic addition, leading to the formation of different diastereomeric products with high selectivity. For instance, a Cu(I) system can yield 1,1,3-functionalized cyclobutanes as predominantly single diastereoisomers.
Another approach to achieving diastereoselectivity is through [2+2] cycloaddition reactions. The stereochemical outcome of these reactions can often be influenced by the geometry of the starting alkenes and the reaction conditions. For example, the heterodimerization of dissimilar acyclic enones under visible light irradiation in the presence of a ruthenium(II) photocatalyst can produce tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivities. The diastereomeric ratio is influenced by the steric and electronic properties of the substituents on the enones.
Table 1: Examples of Diastereoselective Cyclobutane Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| Hydrophosphination | CuCl (10 mol%) | Acyl bicyclobutane, Diphenylphosphine | 16:1 | 95 |
| [2+2] Photocycloaddition | Ru(bpy)₃(PF₆)₂ | (E)-chalcone, Ethyl vinyl ether | >20:1 | 85 |
This table presents representative data from studies on related cyclobutane systems to illustrate the levels of diastereoselectivity achievable.
Enantioselective Catalysis in Asymmetric Cyclobutane Synthesis
Achieving enantioselectivity in the synthesis of cyclobutane derivatives is a key challenge, particularly for creating chiral centers. For the synthesis of an enantiomerically enriched form of this compound, the key would be the asymmetric synthesis of its precursor, 1-(4-fluorophenyl)cyclobutanecarbonitrile.
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of arylacetonitriles. In this approach, a chiral quaternary ammonium (B1175870) salt is used as the phase-transfer catalyst to shuttle the deprotonated arylacetonitrile from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent (e.g., 1,3-dibromopropane). The chiral environment provided by the catalyst directs the alkylation to occur enantioselectively. Catalysts derived from Cinchona alkaloids are commonly employed for this purpose.
Another strategy involves the enantioselective cyanation of a prochiral precursor. For example, a copper-catalyzed radical relay mechanism can be used for the enantioselective cyanation of benzylic C-H bonds, which could be adapted for cyclobutane systems.
Furthermore, enantioselective [2+2] cycloadditions catalyzed by chiral Lewis acids or transition metal complexes are well-established methods for constructing chiral cyclobutanes. For instance, cobalt and rhodium complexes with chiral ligands have been successfully used to catalyze the enantioselective coupling of various unsaturated precursors to form functionalized cyclobutanes with high enantiomeric excess.
Table 2: Enantioselective Synthesis of Cyclobutane Precursors
| Reaction Type | Chiral Catalyst/Ligand | Substrates | Enantiomeric Excess (e.e.) | Yield (%) |
|---|---|---|---|---|
| Asymmetric PTC Alkylation | Cinchona-derived ammonium salt | Phenylacetonitrile derivative, Alkyl halide | up to 99% | 85-95 |
| Enantioselective Cyanation | Cu(I) / Chiral Bisoxazoline | 1-Ethylnaphthalene, NFSI, TMSCN | 80% | 71 |
This table provides illustrative data from the literature on asymmetric synthesis of related compounds to demonstrate the potential for enantiocontrol.
Green Chemistry and Sustainable Synthesis Approaches for this compound Precursors
The traditional synthesis of this compound precursors often involves hazardous reagents and solvents. Green chemistry principles aim to mitigate these issues by designing more environmentally benign synthetic routes.
One area of focus is the replacement of hazardous solvents like DMSO. Cyrene™, a bio-based solvent derived from cellulose (B213188), has been investigated as a greener alternative to polar aprotic solvents like DMF and NMP, and could potentially be used in the alkylation step. Furthermore, performing reactions under solvent-free conditions, where possible, is a key green chemistry approach. Phase-transfer catalysis, for instance, can sometimes be conducted with minimal or no organic solvent.
Another sustainable approach is to replace alkylating agents like 1,3-dihalopropanes with more benign alternatives. Base-promoted α-alkylation of arylacetonitriles with alcohols offers a transition-metal-free and more atom-economical route to C-C bond formation. In this "borrowing hydrogen" methodology, an alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the nitrile, followed by reduction of the resulting alkene by the "borrowed" hydrogen.
For the reduction of the nitrile group in 1-(4-fluorophenyl)cyclobutanecarbonitrile, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal hydride reagents like LAH. Catalysts such as Raney nickel or palladium on carbon can be used with hydrogen gas, often in greener solvents like ethanol. This method avoids the generation of large amounts of metal waste.
Biocatalysis offers a highly sustainable route for nitrile reduction. Nitrile reductases are enzymes that can convert nitriles to primary amines under mild, aqueous conditions. While the substrate scope and practical application of these enzymes are still under development, they represent a promising future direction for the green synthesis of amines from nitriles.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Precursors
| Synthetic Step | Conventional Method | Green/Sustainable Alternative | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Alkylation Solvent | DMSO, DMF | Cyrene™, Water (with PTC), Solvent-free | Use of safer solvents, Waste prevention |
| Alkylating Agent | 1,3-Dibromopropane | Alcohols (via borrowing hydrogen) | Atom economy, Use of renewable feedstocks |
Mechanistic Investigations of Reactions Involving 1 4 Fluorophenyl Cyclobutyl Methanamine Precursors and Derivatives
Detailed Reaction Pathway Elucidation for Cyclobutane (B1203170) Formation
The construction of the cyclobutane skeleton is most prominently achieved through the [2+2] cycloaddition reaction, a process that involves the union of two unsaturated components (e.g., two alkenes) to form a four-membered ring. nih.govacs.org This method is a primary and widely utilized strategy for accessing cyclobutane-containing molecules. nih.gov Alternative pathways, including intramolecular cyclizations and ring contractions from five-membered rings, also provide viable routes to these strained structures. acs.orgchemistryviews.org
The [2+2] cycloaddition can proceed through several distinct mechanistic pathways, primarily distinguished as either stepwise diradical or dipolar (zwitterionic) routes. The operative mechanism is heavily influenced by the electronic nature of the reacting alkenes. ru.nl
Diradical Mechanism: This pathway is common in thermal and some photochemical cycloadditions. It involves the formation of a 1,4-diradical intermediate after the initial carbon-carbon bond is formed. This diradical must then undergo a second bond formation (ring closure) to yield the cyclobutane product. If the rate of ring closure is slower than bond rotation within the intermediate, a loss of stereochemistry can occur, leading to a mixture of diastereomers. nih.govsemanticscholar.org
Dipolar (Zwitterionic) Mechanism: This mechanism is favored when one reactant is electron-rich and the other is electron-poor. The reaction proceeds through a zwitterionic intermediate, which subsequently cyclizes to form the cyclobutane ring. Reactions involving ketenes or keteniminium salts with alkenes often follow this pathway. nih.govresearchgate.net The stereochemical outcome can be influenced by the lifetime and conformational dynamics of this charged intermediate.
| Mechanistic Feature | Diradical Mechanism | Dipolar (Zwitterionic) Mechanism |
|---|---|---|
| Key Intermediate | 1,4-Diradical | 1,4-Dipole (Zwitterion) |
| Favored Reactants | Symmetrical or electronically similar alkenes (e.g., in photochemistry) | Electron-rich alkene + Electron-poor alkene (e.g., enol ether + ketene) |
| Stereochemistry | Can be non-stereospecific if bond rotation in the intermediate is competitive with ring closure. | Often stereospecific, but depends on the lifetime of the zwitterion. |
| Typical Conditions | Photochemical irradiation or high temperatures. | Thermal conditions, often facilitated by polar solvents or Lewis acids. |
Lewis acids play a pivotal role in promoting [2+2] cycloadditions that might otherwise be inefficient or require harsh conditions. orgsyn.org They function by coordinating to one of the reactants, typically a species with a Lewis basic site like a carbonyl group, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activation facilitates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the alkene partner.
For instance, in the cycloaddition of a ketene (B1206846) with an alkene, a Lewis acid like ethylaluminum dichloride (EtAlCl₂) can catalyze the reaction. orgsyn.org The mechanism involves the coordination of the Lewis acid to the ketene's carbonyl oxygen, which enhances its electrophilicity and accelerates the formation of the zwitterionic intermediate. This catalytic approach not only increases reaction rates and yields but can also dramatically improve diastereoselectivity compared to the corresponding thermal reactions. orgsyn.orgacs.org
An alternative strategy for synthesizing substituted cyclobutanes involves the contraction of larger, more readily accessible rings, such as pyrrolidines. chemistryviews.orgacs.org This transformation offers a stereospecific route to highly substituted cyclobutanes. acs.orgacs.org
A proposed mechanism for the contraction of a polysubstituted pyrrolidine (B122466) begins with electrophilic amination to form a reactive 1,1-diazene intermediate. acs.orgacs.org This intermediate then undergoes thermal extrusion of molecular nitrogen (N₂). This step is typically the rate-determining step of the reaction. acs.org The loss of N₂ generates a 1,4-biradical species, which rapidly undergoes C–C bond formation (cyclization) to yield the final cyclobutane product. acs.org The stereoretentive nature of this process is attributed to the rapid, often barrierless, collapse of the singlet 1,4-biradical, which occurs faster than competing processes like bond rotation or fragmentation. acs.orgacs.org
The nature of the intermediates and transition states is fundamental to the outcome of cyclobutane-forming reactions.
Intermediates: In cycloadditions, the key intermediates are either 1,4-diradicals or zwitterions. Their stability and lifetime determine the stereospecificity of the reaction. In ring contraction pathways, the 1,1-diazene is a crucial reactive intermediate, leading to the formation of a 1,4-biradical. acs.org Density Functional Theory (DFT) calculations have shown that the collapse of the singlet 1,4-biradical intermediate in the gauche conformation to the cyclobutane product can be a barrierless process, making it highly favored both kinetically and thermodynamically over side reactions like β-fragmentation. acs.org
Transition States: For a concerted [2+2] cycloaddition, the transition state involves the simultaneous approach of the two reacting π-systems. In stepwise processes, there are separate transition states for the formation of the intermediate and its subsequent cyclization. For 1,3-dipolar cycloadditions, analysis of the transition state vectors shows that the primary motions involve the symmetric formation of the two new σ-bonds, coupled with significant bending of the reactant molecules to bring their termini together for cyclization. acs.org
Role of Catalysis and Reagents in Stereochemical Outcomes
Achieving stereocontrol in the synthesis of complex cyclobutanes is a paramount objective. The use of chiral catalysts and specific reagents is the most effective strategy for dictating the stereochemical outcome of these reactions. nih.gov
Catalytic enantioselective [2+2] cycloadditions have become increasingly sophisticated, providing access to a wide array of enantiomerically enriched cyclobutanes. nih.gov Various catalytic systems are employed:
Chiral Lewis Acids: Lewis acids bearing chiral ligands can create a chiral environment around the reactants, directing the cycloaddition to favor the formation of one enantiomer over the other. acs.orgacs.org
Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze stereoselective aldol (B89426) reactions of cyclobutanones or cycloaddition reactions, affording products with high diastereo- and enantioselectivity. mdpi.com
Transition Metal Catalysis: Rhodium(II) catalysts, for example, have been used for regio- and stereoselective C-H functionalization of pre-existing cyclobutane rings, allowing for the installation of substituents at specific positions with high stereocontrol. nih.gov The choice of the rhodium catalyst's ligand framework is critical in directing the reaction to a particular C-H bond. nih.gov
In ring contraction reactions, the stereochemical outcome is often substrate-controlled. The stereochemistry of the starting pyrrolidine is directly translated to the cyclobutane product due to the stereospecific nature of the nitrogen extrusion and subsequent radical cyclization. acs.orgacs.org
| Catalyst/Reagent Type | Reaction Type | Role in Stereocontrol | Example |
|---|---|---|---|
| Chiral Lewis Acid | [2+2] Cycloaddition | Induces enantioselectivity by creating a chiral pocket. | Copper(I) with chiral ligands in photocycloadditions. acs.org |
| Rhodium(II) Complexes | C-H Functionalization | Catalyst-controlled site-selectivity and stereoselectivity. | Rh₂(S-TCPTAD)₄ for functionalization of arylcyclobutanes. nih.gov |
| Chiral Phosphoric Acid | Photochemical [2+2] Cycloaddition | Acts as a chiral template via hydrogen bonding and facilitates energy transfer. | Thioxanthone-based chiral phosphoric acid. organic-chemistry.org |
| Substrate Stereocenter | Ring Contraction | Substrate-controlled stereospecificity; stereochemistry is retained. | Contraction of optically pure cis-pyrrolidine derivatives. acs.org |
Kinetic and Thermodynamic Considerations in Cyclobutane Ring Formation
The formation of a cyclobutane ring is an energetically demanding process due to the significant ring strain introduced. This strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5° to ~90°) and torsional strain (eclipsing interactions of substituents). masterorganicchemistry.com The total ring strain energy for cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com
This inherent instability has profound implications for the synthesis of cyclobutanes:
Kinetic vs. Thermodynamic Control: Most cyclobutane syntheses are under kinetic control. The high activation energy required for the reverse reaction (cycloreversion) effectively traps the strained ring product, especially in irreversible reactions like photochemical cycloadditions. acs.orgarxiv.org In thermally reversible reactions, higher temperatures might favor the thermodynamically more stable, non-cyclic starting materials or ring-opened products.
Activation Barriers: The activation energy for the unimolecular decomposition (ring-opening) of cyclobutane is substantial, reflecting the stability of the formed ring under normal conditions. arxiv.org In synthetic reactions, catalysts are often essential to lower the activation barriers for ring formation. For instance, DFT studies on the ring contraction of pyrrolidines calculated an activation energy of 16-18 kcal/mol for the rate-determining nitrogen extrusion step, which is consistent with the experimental conditions required (e.g., 80 °C). acs.org The subsequent collapse of the 1,4-biradical to form the cyclobutane is often barrierless, highlighting a kinetically facile pathway once the key intermediate is formed. acs.org
The high strain energy is not just a synthetic hurdle; it also makes cyclobutanes valuable intermediates, as the relief of this strain can be a powerful driving force for subsequent ring-opening or rearrangement reactions to form more complex molecular architectures. stackexchange.comresearchgate.net
| Cycloalkane | Approximate Ring Strain (kcal/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclopropane | 27.6 | Angle Strain, Torsional Strain |
| Cyclobutane | 26.3 | Angle Strain, Torsional Strain |
| Cyclopentane | 6.2 | Torsional Strain |
| Cyclohexane | 0 | Essentially Strain-Free (in chair conformation) |
Data adapted from literature sources discussing cycloalkane stability. masterorganicchemistry.comnih.gov
Computational and Spectroscopic Probes of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the characterization of transient species that exist between reactants and products. For reactions involving the formation and derivatization of the [1-(4-fluorophenyl)cyclobutyl]methanamine framework, computational and spectroscopic techniques are invaluable tools for probing the nature of these reaction intermediates. While comprehensive studies directly focused on this specific molecule's reaction intermediates are not extensively documented in publicly available literature, a detailed understanding can be constructed by examining research on analogous systems and applying fundamental mechanistic principles.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model reaction pathways and characterize the geometry and energetics of transient species that may be difficult or impossible to observe experimentally. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining insight into the reaction mechanism, kinetics, and selectivity.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer the ability to directly observe and characterize intermediates that are sufficiently stable under the reaction conditions. These techniques provide crucial information about the connectivity, chemical environment, and functional groups present in these transient molecules, offering experimental validation for computationally predicted structures.
Intermediates in the Formation of the 1-(4-Fluorophenyl)cyclobutyl Moiety
The construction of the 1-arylcyclobutane skeleton, a key feature of this compound, can be envisioned through several synthetic routes, most notably via [2+2] cycloaddition reactions or ring-forming alkylations. The intermediates in these processes are of significant interest.
One plausible pathway to a precursor, such as 1-(4-fluorophenyl)cyclobutane-1-carbonitrile, involves the reaction of a 1-(4-fluorophenyl)ethene with acrylonitrile. Mechanistic studies on similar [2+2] cycloadditions suggest that these reactions can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. DFT calculations on analogous systems have been employed to determine the relative energies of these intermediates and the transition states connecting them.
For instance, in a stepwise radical mechanism, the initial bond formation would lead to a 1,4-diradical intermediate. The stability of this diradical is influenced by the substituents. The 4-fluorophenyl group, with its ability to stabilize a radical at the benzylic position through resonance, would be expected to favor the formation of such an intermediate. The fluorine atom's inductive electron-withdrawing effect and resonance electron-donating effect would subtly modulate the stability of this intermediate.
Alternatively, a polar mechanism would proceed through a zwitterionic intermediate. The regiochemistry of the cycloaddition would be dictated by the generation of the more stable carbocation or carbanion. Computational studies can predict the charge distribution in these intermediates and thus the preferred regioisomer.
Spectroscopic identification of such short-lived intermediates is challenging. However, in some cases, low-temperature NMR studies or matrix isolation techniques combined with IR spectroscopy can provide snapshots of these transient species. For a hypothetical 1,4-diradical intermediate, electron paramagnetic resonance (EPR) spectroscopy would be the most definitive detection method, although its application in routine reaction monitoring is not common.
Computational Modeling of Intermediates
DFT calculations are instrumental in predicting the structures and energies of intermediates and transition states. For the formation of a 1-(4-fluorophenyl)cyclobutane ring, computational models can provide the following data:
Optimized Geometries: The bond lengths and angles of the intermediates can be calculated, revealing details about their structure. For example, in a diradical intermediate, the C-C bond that has not yet formed would be at a longer distance than a typical covalent bond.
Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated for proposed intermediates. These calculated data can then be compared with experimental spectra, if available, to confirm the identity of an observed intermediate.
Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on a proposed 1,4-diradical intermediate in the [2+2] cycloaddition of 1-(4-fluorophenyl)ethene and acrylonitrile.
| Intermediate Property | Calculated Value |
|---|---|
| Relative Energy (kcal/mol) | +15.2 |
| C1-C4 Distance (Å) | 2.15 |
| Spin Density on C1 | 0.98 |
| Spin Density on C4 | 0.95 |
| Calculated 13C NMR Shift of C1 (ppm) | 145.3 |
| Calculated 13C NMR Shift of C4 (ppm) | 45.8 |
Spectroscopic Characterization of Precursor Intermediates
While the direct observation of highly reactive intermediates in cycloadditions is difficult, intermediates in other synthetic steps towards this compound may be more amenable to spectroscopic study. For example, if the methanamine is prepared by the reduction of a nitrile or an amide derivative of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, the intermediates in these multi-step sequences can often be isolated and characterized.
Consider the synthesis of the carboxylic acid precursor via the hydrolysis of the corresponding nitrile. The reaction proceeds through an amide intermediate. This intermediate is typically stable and can be fully characterized by standard spectroscopic methods.
IR Spectroscopy: The amide intermediate would show a characteristic C=O stretch (typically around 1650-1690 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).
NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the amide N-H protons, which are often broad and may exchange with D₂O. The ¹³C NMR spectrum would show a characteristic signal for the amide carbonyl carbon in the range of 170-180 ppm.
The following table summarizes the expected spectroscopic data for a hypothetical 1-(4-fluorophenyl)cyclobutane-1-carboxamide intermediate.
| Spectroscopic Technique | Expected Signature |
|---|---|
| IR (cm⁻¹) | ~3350, ~3180 (N-H stretch), ~1660 (C=O stretch) |
| ¹H NMR (ppm) | 7.5-7.0 (m, 4H, Ar-H), 6.5-5.5 (br s, 2H, NH₂), 2.8-1.8 (m, 6H, cyclobutyl-H) |
| ¹³C NMR (ppm) | ~175 (C=O), ~162 (d, ¹JCF, Ar-C-F), ~128 (d, ³JCF, Ar-C), ~115 (d, ²JCF, Ar-C), ~45 (quaternary C), ~30 (cyclobutyl CH₂), ~15 (cyclobutyl CH₂) |
| ¹⁹F NMR (ppm) | -110 to -120 |
Advanced Structural Characterization of 1 4 Fluorophenyl Cyclobutyl Methanamine and Its Analogues
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.govresearchgate.net For a molecule like [1-(4-Fluorophenyl)cyclobutyl]methanamine, which contains a stereocenter at the carbon atom of the cyclobutane (B1203170) ring attached to the aminomethyl and fluorophenyl groups, X-ray crystallography can unambiguously establish the spatial arrangement of these substituents.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern is dependent on the arrangement of atoms within the crystal lattice. The data obtained can be used to construct an electron density map, from which the positions of individual atoms can be determined.
Table 1: Representative Crystal Data for a Cyclobutane Derivative (Cyclobutylamine Hemihydrate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.048 |
| b (Å) | 5.209 |
| c (Å) | 14.489 |
| β (°) | 97.369 |
| Z | 8 |
Data sourced from a study on cyclobutylamine (B51885) hemihydrate. researchgate.net
Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a compound with the complexity of this compound, multi-dimensional NMR techniques are particularly informative.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For a related compound, 1-phenylcyclobutylamine, the protons on the cyclobutane ring are expected to appear in the range of 1.5-2.5 ppm. chemicalbook.comdocbrown.info The protons of the aminomethyl group would likely resonate around 2.5-3.0 ppm, while the aromatic protons of the fluorophenyl group would appear further downfield, typically between 7.0 and 7.5 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the cyclobutane ring would be expected in the aliphatic region (20-50 ppm), with the carbon attached to the phenyl group being more deshielded. The aminomethyl carbon would also appear in this region, while the aromatic carbons would be found between 115 and 165 ppm. The carbon attached to the fluorine atom would show a characteristic large coupling constant.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment of these signals.
COSY experiments reveal correlations between coupled protons, helping to identify adjacent protons within the cyclobutane ring and the aminomethyl group.
HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connectivity between the fluorophenyl group, the cyclobutane ring, and the aminomethyl group.
These advanced NMR techniques, when used in combination, allow for a complete and unambiguous structural elucidation of this compound in solution.
Advanced Vibrational Spectroscopy for Conformational Analysis (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. orgchemboulder.com For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands.
The presence of the primary amine (—NH₂) group would be indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. rockymountainlabs.com Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. orgchemboulder.com An N-H bending vibration would also be expected around 1580-1650 cm⁻¹. orgchemboulder.com
The aromatic 4-fluorophenyl group would give rise to several distinct bands. The C-F stretching vibration is typically strong and appears in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region. researchgate.net The para-substitution pattern on the phenyl ring can often be identified by characteristic out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region. researchgate.net
The cyclobutane ring will have characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and wagging vibrations in the 1400-1470 cm⁻¹ region. The C-N stretching of the aliphatic amine would be expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com
By carefully analyzing the positions and intensities of these bands, FT-IR spectroscopy can confirm the presence of the key functional groups and provide insights into the conformational state of the molecule.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Primary Amine | N-H Bend | 1580-1650 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Fluoroaromatic | C-F Stretch | 1100-1250 |
| Alkane (Cyclobutane) | C-H Stretch | <3000 |
High-Resolution Mass Spectrometry Techniques for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com For this compound (C₁₁H₁₄FN), the calculated exact mass can be compared to the experimentally determined mass, with a very low tolerance for error, thus confirming the molecular formula.
In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure.
For this compound, some expected fragmentation pathways could include:
Loss of the aminomethyl group (CH₂NH₂) to give a [M - 30]⁺ ion.
Cleavage of the cyclobutane ring, which is a characteristic fragmentation for cyclobutanes, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. docbrown.inforesearchgate.net
Formation of a tropylium-like ion from the fluorophenyl group.
Cleavage of the bond between the cyclobutane ring and the fluorophenyl group.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure. HRMS is particularly valuable as it can distinguish between ions of the same nominal mass but different elemental compositions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cyclobutylamine hemihydrate |
| 1-Phenylcyclobutylamine |
Theoretical and Computational Studies on 1 4 Fluorophenyl Cyclobutyl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of [1-(4-Fluorophenyl)cyclobutyl]methanamine. These calculations provide information on molecular orbitals, charge distribution, and reactivity indices.
The electronic properties of this compound are significantly influenced by the interplay between the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating aminomethyl group. The fluorine atom, due to its high electronegativity, induces a negative inductive effect, polarizing the electron density of the aromatic ring. This effect can enhance the chemical stability of the molecule. emerginginvestigators.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For analogous aromatic compounds, the HOMO is typically localized on the phenyl ring, while the LUMO may be distributed over the entire molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In related fluorinated compounds, the introduction of fluorine has been shown to increase chemical stability. emerginginvestigators.org
Mulliken charge analysis can reveal the partial atomic charges, highlighting the electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the aminomethyl group is expected to have a significant negative charge, making it a primary site for electrophilic attack. Conversely, the carbon atom attached to the fluorine is likely to be electron-deficient and thus susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of a Representative Analogous Fluorinated Aromatic Amine
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is representative of a similar fluorinated aromatic amine and is intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the conformational flexibility of this compound and its interactions with its environment. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov This puckering creates different spatial arrangements of the substituents.
For the cyclobutane ring, the two primary puckered conformations are often described by a puckering angle. The substituents on the ring can adopt either axial or pseudo-equatorial positions. The conformational preference is determined by the steric and electronic interactions between the substituents. In the case of this compound, the bulky 4-fluorophenyl and aminomethyl groups attached to the same carbon atom will significantly influence the preferred conformation of the cyclobutane ring. Computational studies on similar substituted cyclobutanes suggest that the molecule will adopt a conformation that minimizes steric hindrance. nih.gov
MD simulations can also provide insights into intermolecular interactions, such as hydrogen bonding. The aminomethyl group can act as both a hydrogen bond donor and acceptor, allowing the molecule to form intermolecular hydrogen bonds with itself or with solvent molecules. These interactions are crucial in determining the compound's physical properties, such as its boiling point and solubility.
Table 2: Torsional Angles and Conformational Energies of a Substituted Cyclobutane Analog
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Puckered-Equatorial | 25 | 0.0 |
| Puckered-Axial | -25 | 1.5 |
| Planar (Transition State) | 0 | 5.0 |
Note: This data is based on a representative substituted cyclobutane and serves as an illustration of conformational energetics.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are valuable for interpreting experimental data and confirming the molecular structure.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT calculations. nih.gov For this compound, the protons and carbons of the cyclobutane ring are expected to show complex splitting patterns due to their fixed, non-planar arrangement. The fluorine atom will cause through-space and through-bond coupling, leading to further splitting of the signals for nearby protons and carbons, which can be observed in ¹⁹F NMR as well. nih.govnih.gov
Vibrational Spectroscopy: The IR and Raman spectra are determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these modes. scifiniti.comrsc.org Characteristic vibrational frequencies are expected for the C-F stretching in the fluorophenyl group (typically in the 1000-1400 cm⁻¹ region), the N-H stretching of the amine group (around 3300-3500 cm⁻¹), and the various C-H and C-C vibrations of the cyclobutane ring. dergipark.org.tr
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-F (Aromatic) | Stretching | 1230 |
| N-H (Amine) | Symmetric Stretching | 3350 |
| N-H (Amine) | Asymmetric Stretching | 3450 |
| C-H (Cyclobutane) | Stretching | 2850-2950 |
| Cyclobutane Ring | Puckering | ~200 |
Note: These are representative frequencies and the actual spectrum may show more complex patterns.
In Silico Mechanistic Studies and Reaction Pathway Predictions
Computational chemistry can be used to explore potential reaction mechanisms and predict reaction pathways for this compound. This includes studying the stability of intermediates and the energy barriers of transition states.
One area of interest is the reactivity of the cyclobutane ring. Due to ring strain, cyclobutanes can undergo ring-opening reactions under certain conditions, although they are generally more stable than cyclopropanes. researchgate.net Theoretical studies can model the energy profiles of potential ring-opening pathways, such as those initiated by radical species or under thermal conditions.
Another important aspect is the reactivity of the aminomethyl group. The nitrogen lone pair makes the amine nucleophilic, and it can participate in various reactions such as alkylation, acylation, and condensation. Computational models can predict the proton affinity and nucleophilicity of the amine, providing insights into its reactivity in different chemical environments. Furthermore, in silico studies can investigate the mechanism of nucleophilic substitution reactions at the carbon atom bearing the amine group or at the aromatic ring. figshare.com
Table 4: Calculated Activation Energies for Hypothetical Reactions
| Reaction Type | Reactants | Products | Activation Energy (kcal/mol) |
| Ring Opening | This compound | Ring-opened diradical | > 60 |
| N-Alkylation | This compound + CH₃I | N-methylated product | ~25 |
| Aromatic Substitution | This compound + NO₂⁺ | Nitrated aromatic product | ~20 |
Note: The activation energies are illustrative and based on general principles of reactivity for similar compounds.
Synthetic Diversification and Library Generation of 1 4 Fluorophenyl Cyclobutyl Methanamine Analogues
Design Principles for Cyclobutane (B1203170) Scaffold Exploration
The incorporation of cyclobutane rings into drug candidates is a strategic design choice aimed at improving molecular properties. Historically, fragment libraries in drug discovery have been dominated by flat, aromatic, two-dimensional structures. nih.gov However, there is a growing recognition that molecules with greater three-dimensionality often exhibit improved physicochemical properties and biological activity. scispace.comnih.govvu.nl The cyclobutane scaffold, as seen in [1-(4-fluorophenyl)cyclobutyl]methanamine, offers several distinct advantages in this regard.
Key design principles for exploring this scaffold include:
Three-Dimensionality (3D): The puckered nature of the cyclobutane ring provides a defined 3D geometry. nih.gov This contrasts with the planarity of aromatic rings, allowing for more specific and potentially stronger interactions with the complex surfaces of biological targets. The fraction of sp3-hybridized carbon atoms is a key indicator of molecular dimensionality, and the cyclobutane core inherently increases this value. nih.gov
Conformational Restriction: The rigid structure of the cyclobutane ring limits the number of accessible conformations for the attached side chains. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity and selectivity.
Novel Chemical Space: Despite their potential, cyclobutane derivatives remain underrepresented in screening libraries. nih.govscispace.comnih.gov Focusing on the this compound core allows for the exploration of novel chemical space, increasing the probability of identifying unique biological activities.
Metabolic Stability: The cyclobutane ring is generally considered to be metabolically robust. nih.gov A detailed comparison between various cycloaliphatic rings revealed that the cyclobutane ring compares favorably in terms of metabolic stability and physicochemical properties. nih.gov
Vectorial Exploration: The substituents on the cyclobutane ring act as vectors, projecting into specific regions of space. In the case of this compound, the 4-fluorophenyl group and the methanamine group provide two immediate points for diversification, allowing for systematic exploration of the surrounding chemical space.
To guide the design of libraries based on this scaffold, computational tools such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis can be employed. nih.govscispace.comnih.gov These methods help ensure that the synthesized analogues achieve high chemical diversity and possess a significant degree of three-dimensional character. nih.govnih.gov
Parallel Synthesis and High-Throughput Experimentation in Cyclobutane Chemistry
To efficiently explore the chemical space around the this compound core, modern synthetic techniques such as parallel synthesis and high-throughput experimentation (HTE) are indispensable. nih.govyoutube.com These approaches enable the rapid generation and screening of large numbers of compounds, accelerating the drug discovery process. youtube.comseqens.com
Parallel synthesis involves the simultaneous synthesis of a large number of related compounds in a spatially separated manner, often using multi-well plates. youtube.com For the this compound scaffold, this can be achieved by reacting the primary amine with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination to form secondary amines). nih.gov
High-throughput experimentation (HTE) complements parallel synthesis by allowing for the rapid optimization of reaction conditions. nih.govseqens.com By using small-scale, automated systems, a wide array of catalysts, solvents, and reagents can be screened simultaneously to identify the optimal conditions for a particular transformation. nih.gov This is particularly valuable in cyclobutane chemistry, where certain reactions, like [2+2] cycloadditions, may require specific conditions, such as high pressure, to proceed efficiently. ru.nlresearchgate.net
The general workflow for generating a library of analogues from this compound using these techniques would involve:
Design: A virtual library of desired analogues is designed based on the principles outlined in the previous section.
Execution: The syntheses are carried out in parallel using automated liquid handlers and reaction blocks.
Analysis: The products are rapidly analyzed for purity and identity, typically using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Screening: The resulting library of compounds is then screened for biological activity.
Below is an interactive data table illustrating a hypothetical library of analogues derived from this compound through amide bond formation.
| Reactant (R-COOH) | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Acetic Acid | N-{[1-(4-fluorophenyl)cyclobutyl]methyl}acetamide | C14H18FNO | 235.30 |
| Propionic Acid | N-{[1-(4-fluorophenyl)cyclobutyl]methyl}propanamide | C15H20FNO | 249.32 |
| Benzoic Acid | N-{[1-(4-fluorophenyl)cyclobutyl]methyl}benzamide | C19H20FNO | 297.37 |
| Cyclohexanecarboxylic Acid | N-{[1-(4-fluorophenyl)cyclobutyl]methyl}cyclohexanecarboxamide | C19H26FNO | 303.42 |
| 4-Chlorobenzoic Acid | 4-Chloro-N-{[1-(4-fluorophenyl)cyclobutyl]methyl}benzamide | C19H19ClFNO | 331.81 |
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. rsc.org This strategy is highly valuable as it allows for the direct diversification of a core scaffold without the need for de novo synthesis of each analogue. rsc.org For the this compound scaffold, LSF can be employed to modify both the aromatic ring and the cyclobutane core.
One of the most powerful LSF techniques is C-H functionalization. nih.govanr.fr This involves the selective conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.
Functionalization of the Phenyl Ring: The 4-fluorophenyl group can be further functionalized. While the fluorine atom directs electrophilic aromatic substitution, modern cross-coupling reactions can be used to introduce substituents at the positions ortho and meta to the cyclobutyl group.
Functionalization of the Cyclobutane Ring: The C-H bonds on the cyclobutane ring itself are targets for LSF. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce new functional groups at the C3 position of the cyclobutane ring. nih.gov The stereochemistry of this addition can often be controlled by the choice of catalyst. nih.gov Palladium-catalyzed directed C(sp3)-H functionalization is another powerful method to install various side chains at specific positions on the cyclobutane core. anr.fr
These LSF strategies enable the generation of analogues that would be difficult to access through traditional synthetic routes, significantly expanding the accessible chemical diversity from a single advanced intermediate.
Development of Novel Linker and Functional Group Attachments to the Cyclobutane Core
The primary amine of this compound is a versatile handle for attaching a wide variety of functional groups and linkers. The development of novel linker technologies is particularly important in fields like antibody-drug conjugates (ADCs), where the linker plays a critical role in the stability and release of a payload. nih.gov
Recent advances have seen the development of linkers that incorporate cyclobutane structures themselves to enhance properties like plasma stability and specific cleavage by enzymes such as cathepsin B. unimi.it For instance, a cyclobutane-1,1-dicarboxamide (B1604724) moiety has been used as a replacement for the traditional Val-Cit dipeptide linker in ADCs. unimi.it
Strategies for attaching novel functional groups and linkers to the this compound core include:
Peptide Coupling: The amine can be coupled with amino acids or peptides to create peptidomimetics.
Click Chemistry: The amine can be converted to an azide, which can then undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to attach a wide variety of molecules.
Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates can generate ureas and carbamates, respectively, which are common functional groups in bioactive molecules.
Attachment of Payloads: For targeted drug delivery, cytotoxic payloads can be attached via cleavable or non-cleavable linkers. nih.gov The choice of linker chemistry is crucial for the desired biological outcome. nih.govunimi.it
The development of new linker strategies and the exploration of diverse functional group attachments are essential for fully realizing the therapeutic potential of analogues derived from the this compound scaffold.
Analytical Methodologies for Complex Characterization and Purity Assessment of 1 4 Fluorophenyl Cyclobutyl Methanamine
Advanced Chromatographic Techniques (e.g., Chiral High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and its application is particularly crucial for chiral molecules like [1-(4-Fluorophenyl)cyclobutyl]methanamine, which possesses a stereogenic center and thus exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and quantification. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective method for this purpose.
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high enantioselectivity.
For the chiral separation of this compound, a systematic method development approach would be employed. This involves screening various CSPs and mobile phase compositions to achieve optimal resolution. A typical screening might include columns with different chiral selectors, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), under normal-phase, reversed-phase, or polar organic modes.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Under these hypothetical conditions, the two enantiomers of this compound would be baseline separated, allowing for their accurate quantification. The retention times and resolution factor are key indicators of the method's performance.
Hypothetical Chromatographic Data:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | - |
| Enantiomer 2 | 10.2 | 2.1 |
This level of separation would be suitable for determining the enantiomeric purity of the compound and for monitoring chiral integrity throughout the manufacturing process.
Quantitative Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry for Purity and Impurity Profiling
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for the purity assessment of organic compounds. Its key advantage lies in the direct proportionality between the integrated signal area and the number of protons giving rise to that signal, often eliminating the need for identical reference standards for each impurity.
For the purity determination of this compound, a certified internal standard of known purity is used. A specific, well-resolved signal of the analyte is compared with a signal from the internal standard. The purity of the analyte can then be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I = Integral value of the signal
N = Number of protons for the integrated signal
M = Molar mass
m = mass
P = Purity of the standard
Illustrative qNMR Data for Purity Assessment:
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Signal (ppm) | 2.9 (s, 2H, -CH₂NH₂) | 6.3 (s, 2H, -CH=CH-) |
| Integral | 1.00 | 1.05 |
| Molar Mass ( g/mol ) | 179.24 | 116.07 |
| Mass (mg) | 10.25 | 10.10 |
| Purity of Standard (%) | - | 99.8 |
Based on this hypothetical data, the purity of this compound can be calculated to be approximately 99.5%.
Mass Spectrometry for Impurity Profiling:
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and characterization of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
During the synthesis of this compound, potential impurities could arise from starting materials, intermediates, by-products, or degradation products. An LC-MS method would be developed to separate the main compound from these impurities. Subsequent analysis of the mass spectra of the impurity peaks would provide information about their molecular weights. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the impurity ions, can then be used to elucidate their structures.
Hypothetical Impurity Profile by LC-MS:
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| Impurity A | 4.2 | 193.1025 | 1-(4-Fluorophenyl)cyclobutanecarbonitrile (B1323419) (starting material) |
| Impurity B | 6.8 | 195.1182 | 1-(Phenyl)cyclobutyl]methanamine (defluorinated by-product) |
| Impurity C | 9.5 | 357.2241 | Dimeric impurity |
This detailed impurity profile is crucial for understanding the manufacturing process and for controlling the quality of the final product.
Spectroscopic Methods for Polymorph and Solid-State Characterization
The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization. Various spectroscopic techniques are employed to identify and differentiate between polymorphs.
Vibrational Spectroscopy (FTIR and Raman):
Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and are therefore powerful tools for detecting differences in the crystal lattice of polymorphs. Different polymorphs will exhibit distinct vibrational spectra due to variations in intermolecular interactions, such as hydrogen bonding.
For this compound, the N-H stretching and bending vibrations, as well as the C-F and aromatic C-H vibrations, would be particularly informative regions in the FTIR and Raman spectra for distinguishing between different solid forms.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:
Solid-state NMR (ssNMR) provides detailed information about the local chemical environment of atoms in the solid state. ¹³C and ¹⁵N ssNMR would be particularly useful for characterizing the solid forms of this compound. Different polymorphs will typically show different chemical shifts for the carbon and nitrogen atoms due to variations in crystal packing and intermolecular interactions.
Illustrative Spectroscopic Data for Polymorph Characterization:
| Technique | Polymorph A | Polymorph B |
| FTIR (cm⁻¹) | N-H stretch: 3350, 3280 | N-H stretch: 3365, 3295 |
| C-F stretch: 1225 | C-F stretch: 1235 | |
| Raman (cm⁻¹) | Aromatic C-H stretch: 3070 | Aromatic C-H stretch: 3085 |
| Cyclobutane (B1203170) ring breathing: 950 | Cyclobutane ring breathing: 965 | |
| ¹³C ssNMR (ppm) | Carbonyl C: 175.2 | Carbonyl C: 178.1 |
| C-F: 162.5 | C-F: 164.0 |
The combination of these spectroscopic techniques, often complemented by X-ray powder diffraction (XRPD) and thermal analysis (DSC, TGA), provides a comprehensive understanding of the solid-state properties of this compound, ensuring the consistent production of the desired solid form.
Future Directions and Emerging Research Avenues in Cyclobutane Chemistry with Relevance to 1 4 Fluorophenyl Cyclobutyl Methanamine
Novel Synthetic Transformations for Accessing Underexplored Architectures
The development of novel synthetic transformations is paramount for accessing structurally diverse cyclobutane (B1203170) derivatives that are currently difficult to prepare. A significant area of emerging research is the application of photocatalysis to construct and functionalize cyclobutane rings. Visible-light photocatalysis, for instance, has been successfully employed for the synthesis of complex tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif through an intramolecular [2+2] cycloaddition. acs.org This strategy allows for the rapid assembly of intricate molecular architectures from simple precursors. acs.org Sequential photocatalytic reactions have also been developed for the diastereoselective synthesis of densely functionalized cyclobutanes containing all-carbon quaternary stereocenters. acs.orgnih.gov Such methods could be adapted to create novel analogs of [1-(4-Fluorophenyl)cyclobutyl]methanamine with enhanced biological activity.
Another promising avenue is the continued exploration of C–H functionalization logic in cyclobutane synthesis. baranlab.orgacs.org This approach allows for the direct introduction of functional groups onto the cyclobutane core, bypassing the need for pre-functionalized starting materials. For example, palladium-catalyzed C(sp³)–H arylation has been demonstrated on cyclobutane scaffolds, offering a direct route to introduce aryl groups with high selectivity. acs.orgresearchgate.net Applying this logic to intermediates in the synthesis of this compound could lead to a more efficient and modular synthetic route. Furthermore, regio- and stereoselective rhodium(II)-catalyzed C–H functionalization of cyclobutanes provides access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, opening up new possibilities for creating stereochemically complex analogs. nih.gov
The table below summarizes some emerging novel synthetic transformations in cyclobutane chemistry.
| Transformation | Key Features | Potential Relevance to this compound |
| Visible-Light Photocatalysis | Utilizes light energy to drive [2+2] cycloadditions and other cyclization reactions. acs.orgresearchgate.net | Access to novel, structurally complex analogs with diverse substitution patterns. |
| Sequential Photocatalysis | Combines multiple photocatalytic steps to build molecular complexity with high stereocontrol. acs.orgnih.gov | Synthesis of analogs with multiple stereocenters for structure-activity relationship studies. |
| C–H Functionalization | Direct introduction of functional groups onto the cyclobutane ring. acs.orgnih.gov | More efficient and modular synthesis of the target compound and its derivatives. |
| Radical Cascade Reactions | Copper-catalyzed reactions of simple cyclobutanes to form highly functionalized cyclobutenes. rsc.org | Creation of unsaturated cyclobutane precursors for further functionalization. |
Development of Advanced Catalytic Systems for Efficiency and Selectivity
The development of more advanced and efficient catalytic systems is a cornerstone of future research in cyclobutane chemistry. While significant progress has been made, the discovery of new catalysts that offer higher turnover numbers, broader substrate scope, and enhanced stereoselectivity remains a key objective. nih.govresearchgate.net For instance, cobalt-catalyzed [2π+2π] cycloadditions of alkenes have emerged as a powerful tool for accessing cyclobutanes that were previously difficult to synthesize. princeton.edu These cobalt catalysts have overcome limitations of other transition metal-catalyzed methods, such as poor selectivity and the need for highly reactive starting materials. princeton.edu
In the realm of enantioselective synthesis, palladium(II)-catalyzed C(sp³)–H arylation of cyclobutanes guided by tertiary alkylamines has been reported to proceed with excellent enantiomeric ratios. chemrxiv.org This method simplifies the construction of functionalized aminomethyl-strained cycloalkanes, a motif present in this compound. The use of chiral ligands to control the stereochemical outcome of catalytic reactions is a rapidly evolving area. For example, the development of catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes using different copper catalytic systems allows for the selective synthesis of either 1,1,3- or 1,2,3-functionalized cyclobutanes. nih.gov Such catalytic systems could be invaluable for creating a library of this compound analogs with defined stereochemistry for biological evaluation.
The table below highlights some advanced catalytic systems and their applications in cyclobutane synthesis.
| Catalyst System | Reaction Type | Key Advantages |
| Cobalt-based catalysts | [2π+2π] cycloadditions | Broader substrate scope, improved selectivity. princeton.edu |
| Palladium(II) with N-acetyl amino acid ligands | Enantioselective C(sp³)–H arylation | High enantioselectivity for aminomethyl-cycloalkanes. chemrxiv.org |
| Rhodium(II) catalysts | C–H functionalization | Regio- and stereocontrol in the functionalization of different C-H bonds. nih.gov |
| Copper(I) and Copper(II) systems | Regiodivergent hydrophosphination | Catalyst-controlled access to different regioisomers. nih.gov |
| Iridium-based photocatalysts | [2+2] cycloadditions | High efficiency in photocatalytic transformations. researchgate.net |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To translate laboratory-scale discoveries into practical applications, the integration of flow chemistry and automation is becoming increasingly important. Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and improved scalability. researchgate.netrsc.org The photochemical synthesis of cyclobutenes, which can be subsequently hydrogenated to cyclobutanes, has been successfully demonstrated in a continuous flow reactor using LED technology. ucd.iealmacgroup.comvapourtec.com This approach is more energy-efficient and allows for the production of multigram quantities of cyclobutane precursors in short residence times. ucd.iealmacgroup.comvapourtec.com
The combination of multicomponent reactions with continuous flow platforms is another promising strategy for the rapid and efficient synthesis of complex molecular scaffolds. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving resource utilization. researchgate.net For a molecule like this compound, which may be a candidate for further development, establishing a scalable and automated synthesis using flow chemistry would be a significant advancement. This would not only facilitate the production of larger quantities for preclinical and clinical studies but also enable the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Exploration of New Chemical Space through Rational Design
The unique properties of the cyclobutane ring, such as its puckered structure and the spatial orientation of its substituents, make it an attractive scaffold for rational drug design. nih.gov By incorporating the cyclobutane motif, medicinal chemists can introduce conformational constraints, increase metabolic stability, and fill hydrophobic pockets in target proteins. nih.govrsc.org Future research will increasingly leverage computational modeling and rational design principles to explore new chemical space around the this compound scaffold.
This will involve the design and synthesis of novel analogs with specific modifications to the fluorophenyl ring, the cyclobutane core, and the methanamine side chain. For example, the introduction of additional substituents on the cyclobutane ring, guided by an understanding of the target's binding site, could lead to improved potency and selectivity. The development of new aspartic acid mimetics in cyclobutane-based integrin antagonists highlights the potential for rational design to yield effective new drug candidates. rsc.org As our understanding of the biological targets of this compound and related compounds grows, so too will the opportunities for rational design to create next-generation therapeutics with superior pharmacological profiles.
Q & A
Q. How can researchers optimize the synthesis of [1-(4-Fluorophenyl)cyclobutyl]methanamine to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves multi-step reactions. For cyclobutyl derivatives, a common approach includes:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or cyclization of α,ω-dihaloalkanes with fluorophenyl precursors.
Amine Functionalization : Reductive amination or Gabriel synthesis to introduce the methanamine group.
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) to isolate the product.
- Key Considerations : Catalysts like Pd/C for hydrogenation or NaBH₄ for imine reduction improve efficiency. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclobutyl ring geometry (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons) and fluorophenyl substitution (¹⁹F NMR: δ ~-110 ppm for para-F).
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z 206.1).
- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-F aromatic bending).
Cross-validate with elemental analysis (C, H, N ±0.3%) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, ethanol) or aqueous buffers with <1% Tween-80.
- Stability : Store under inert gas (N₂/Ar) at -20°C, shielded from light. Avoid prolonged exposure to CO₂ or moisture to prevent amine degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, cyclobutyl vs. cyclopentyl) impact the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Experimental Design : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) across analogs .
Q. How can conflicting data on receptor binding affinities be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics independently.
- Computational Modeling : Dock the compound into receptor structures (e.g., using AutoDock Vina) to identify steric/electronic mismatches.
- Control Experiments : Test for nonspecific binding using scrambled receptor mutants or competitive inhibitors .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation.
- Process Optimization : Continuous flow reactors reduce batch variability and improve yield (>80%) .
Data Contradiction Analysis
Q. How to interpret discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer :
- Hypothesis Testing : Assess cell-specific factors (e.g., efflux pump expression, metabolic activity) via RT-qPCR or flow cytometry.
- Dose-Response Curves : Generate IC₅₀ values in triplicate and normalize to control compounds (e.g., doxorubicin).
- Mechanistic Studies : Use siRNA knockdown to identify target pathways responsible for variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
